molecular formula C9H5ClIN B144977 2-Chloro-3-iodoquinoline CAS No. 128676-85-7

2-Chloro-3-iodoquinoline

Cat. No. B144977
CAS RN: 128676-85-7
M. Wt: 289.5 g/mol
InChI Key: VAKSSUOSONRGPR-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN. It has a molecular weight of 289.5 .


Synthesis Analysis

The synthesis of 2-Chloro-3-iodoquinoline and its derivatives has been a subject of interest in recent years . Various methods have been employed, including microwave, ultrasound, and grinding/solvent-free/water as solvent . The reactions are subdivided into groups based on the type of method used .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-iodoquinoline is 1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, has been extensively studied . The reactions are classified as addition, reduction, condensation, and substitution reactions . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .


Physical And Chemical Properties Analysis

2-Chloro-3-iodoquinoline has a density of 1.9±0.1 g/cm3, a boiling point of 351.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 60.0±0.3 cm3 and a molar volume of 150.8±3.0 cm3 .

Scientific Research Applications

Synthesis of Biologically Active Quinoline Derivatives

2-Chloro-3-iodoquinoline serves as a versatile scaffold for synthesizing a wide array of biologically active quinoline derivatives. These derivatives are extensively studied for their potential use in medicinal chemistry, particularly as leads in drug discovery .

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a key starting material in palladium-catalyzed Suzuki cross-coupling reactions. It reacts with arylboronic acids to form triarylquinolines, which are valuable intermediates in the synthesis of complex organic molecules .

Future Directions

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest potential future directions for the study and application of 2-Chloro-3-iodoquinoline . The development of green synthetic methods and the synthesis of bioactive heterocyclic compounds are areas of ongoing research .

properties

IUPAC Name

2-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKSSUOSONRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562220
Record name 2-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodoquinoline

CAS RN

128676-85-7
Record name 2-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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